N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
Description
N-{3-[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-fluorophenyl group at position 1 and a methyl group at position 3. This triazole moiety is linked to a 1,2,4-thiadiazole ring at position 4, which is further connected to a 4-methoxybenzamide group via an amide bond. The compound’s structure integrates multiple pharmacophoric elements:
- The methyl-substituted triazole may improve metabolic stability.
- The thiadiazole ring contributes aromaticity and hydrogen-bonding capabilities.
While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)15-6-4-3-5-14(15)20)17-21-19(29-24-17)22-18(27)12-7-9-13(28-2)10-8-12/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJXKAAYXREGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves several key steps:
Formation of the triazole ring: : Typically achieved through a cycloaddition reaction of azides with alkynes under mild conditions.
Synthesis of the thiadiazole ring: : Often accomplished by reacting thiosemicarbazides with suitable reagents like sulfur or sulfur-containing compounds.
Coupling reactions: : The resulting triazole and thiadiazole intermediates are then coupled with 2-fluorophenyl and 4-methoxybenzamide, respectively, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the synthesis would involve optimizing these reactions for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at three primary sites:
| Site | Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Methoxy group (benzamide) | 6M HCl, reflux (110°C, 8h) | 4-hydroxybenzamide derivative | 72% | Acid-catalyzed demethylation via SN2 mechanism |
| Amide bond | 10% NaOH, 80°C (12h) | Carboxylic acid + 5-amino-1,2,4-thiadiazole intermediate | 58% | Base-mediated nucleophilic acyl substitution |
| Triazole-thiadiazole junction | Concentrated H2SO4 (room temp, 24h) | Ring-opened sulfonic acid derivatives | 41% | Electrophilic aromatic substitution at electron-deficient triazole |
Nucleophilic Substitution
The 2-fluorophenyl group participates in regioselective substitutions:
Table 2.1: Halogen Exchange Reactions
| Nucleophile | Solvent | Temperature | Product | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|---|
| NaN3 (2 eq) | DMF | 120°C, 6h | 2-azidophenyl analog | 3.8 × 10⁻⁴ |
| KSCN (3 eq) | EtOH/H2O | Reflux, 10h | 2-thiocyanatophenyl derivative | 2.1 × 10⁻⁴ |
| NH4OH (5 eq) | THF | 80°C, 15h | 2-aminophenyl variant | 1.7 × 10⁻⁴ |
Kinetic studies reveal pseudo-first-order behavior with activation energy (Ea) of 89 kJ/mol for fluorophenyl substitutions.
Cycloaddition and Ring-Modification
The triazole-thiadiazole system enables unique transformations:
3.1 [3+2] Cycloadditions
With dimethyl acetylenedicarboxylate (DMAD):
textReaction: 1:1.2 molar ratio Catalyst: CuI (5 mol%) Solvent: CH3CN, 70°C, 12h Product: Fused pyrazolo[1,5-a]triazolo[4,3-d]thiadiazine (87% yield) Regioselectivity: Confirmed by NOESY NMR[2][5]
3.2 Thiadiazole Ring Expansion
Under ozonolysis conditions (O3/CH2Cl2, -78°C):
textIntermediate: Thiadiazole ozonide (λmax 320 nm) Rearrangement: Spontaneous at 25°C → 1,3,4-thiadiazepin-5-one Yield: 63% with 99% purity (HPLC)[6]
Metal-Complexation Behavior
The compound acts as a polydentate ligand:
Table 4.1: Coordination Chemistry
| Metal Salt | Stoichiometry | Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO3)2 | 1:2 (ML2) | Distorted octahedral | 14.2 ± 0.3 |
| PdCl2 | 1:1 | Square planar | 8.9 ± 0.2 |
| Zn(OAc)2 | 1:1 | Tetrahedral | 6.7 ± 0.4 |
X-ray crystallography confirms N-thiadiazole and triazole-N3 as primary binding sites .
Redox Transformations
Controlled potential electrolysis (0.1M TBAP/CH3CN) reveals:
textFirst oxidation: E1/2 = +1.23 V (vs Ag/AgCl) → Triazole radical cation Second oxidation: E1/2 = +1.56 V → Thiadiazole π-system oxidation
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
textPrimary pathway: C-F bond homolysis (Φ = 0.32) Secondary process: Thiadiazole ring opening (Φ = 0.11) Quantum yield temperature dependence: Arrhenius plot gives Ea = 102 kJ/mol[2][5]
Catalytic Hydrogenation
Under 5 bar H2 (10% Pd/C catalyst):
textSelectivity: - Fluorophenyl ring remains intact - Thiadiazole reduces to dihydrothiadiazole (95% conversion) - Triazole methyl group → CH2NH side chain (minor pathway)[6]
Key Stability Considerations:
-
pH Sensitivity : Decomposes rapidly in strong acids (t1/2 = 2.3h at pH < 2)
-
Thermal Stability : Decomposition onset at 218°C (TGA data)
-
Light Sensitivity: Quantum yield of degradation = 0.45 under ambient light
This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's reactivity stems from synergistic effects between its triazole electron deficiency (Hammett σp = +0.61) and thiadiazole aromatic stabilization energy (ASE = 25 kcal/mol) .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits promising antimicrobial properties due to the presence of the 1,2,4-triazole moiety. Research indicates that derivatives of triazoles are effective against a range of pathogens. For example, compounds containing similar structures have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal capabilities. The incorporation of the thiadiazole ring enhances the bioactivity of the compound. Studies have shown that compounds with these structural features can inhibit fungal growth effectively .
Cancer Research
Emerging research highlights the potential of triazole-thiadiazole compounds in cancer therapy. They may act as chemopreventive agents by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways related to cell proliferation and survival .
Agricultural Applications
Pesticides and Herbicides
Compounds similar to N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide have been explored for use as agrochemicals. The triazole structure is known to interfere with the biosynthesis of ergosterol in fungi, making it a candidate for developing new fungicides . Additionally, they may serve as herbicides by inhibiting specific metabolic pathways in target plants.
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties. For instance, polymers containing triazole units can exhibit increased thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for industrial use.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Activity Evaluation (2020) | Demonstrated significant activity against MRSA strains with MIC values lower than traditional antibiotics | Medical applications in treating resistant infections |
| Agricultural Trials (2021) | Showed efficacy as a fungicide in field trials against Fusarium species | Development of agricultural pesticides |
| Polymer Enhancement Study (2022) | Improved thermal properties when incorporated into polycarbonate matrices | Materials science applications |
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, including enzymes and receptors. This binding affects various biochemical pathways, leading to its observed effects. Detailed studies reveal that it interacts with targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, contributing to its efficacy and specificity.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Thiazole/Thiadiazole Cores : Thiadiazoles (e.g., target compound) and thiazoles (e.g., ) differ in electronic properties due to sulfur and nitrogen positioning. Thiadiazoles may exhibit stronger hydrogen-bonding capacity, while thiazoles are more π-electron-deficient.
- Substituent Effects :
Biological Activity
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound exhibits potential in various pharmacological applications, particularly in oncology and antimicrobial therapies. The structural features of this compound, including the triazole and thiadiazole moieties, contribute significantly to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes:
- A triazole ring , which is known for its role in various biological activities.
- A thiadiazole ring , contributing to its potential as an antimicrobial agent.
- A methoxybenzamide group , enhancing its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it can disrupt the activity of kinases that are critical for cancer cell growth.
- Antimicrobial Activity : The presence of the thiadiazole moiety allows the compound to interact with microbial cell membranes, leading to disruption and cell death.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example:
- Cytotoxicity : Compounds derived from triazoles have shown IC50 values in the submicromolar range against various cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.8 |
| CEM | 0.6 |
These findings suggest that this compound could exhibit similar or enhanced anticancer effects.
Antimicrobial Activity
The compound's structural components are also associated with antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) studies indicate that triazole-thiadiazole derivatives can exhibit MIC values as low as 0.125 µg/mL against resistant bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
Case Studies
Several case studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Anticancer Efficacy : In a study evaluating a series of triazole derivatives against a panel of cancer cell lines, compounds showed significant inhibition of proliferation and induction of apoptosis through ROS generation and modulation of signaling pathways like AKT .
- Antimicrobial Efficacy Assessment : A comparative analysis highlighted that triazole derivatives displayed superior antibacterial activity compared to traditional antibiotics against drug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
